Cas no 189828-30-6 (4-(2-Methylphenyl)benzonitrile)

4-(2-Methylphenyl)benzonitrile is a substituted benzonitrile derivative featuring a 2-methylphenyl group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile nitrile functionality, which serves as a precursor for further transformations such as hydrolysis, reduction, or cyclization reactions. The methyl substituent on the phenyl ring enhances steric and electronic properties, making it useful in the design of ligands or intermediates for fine chemical applications. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic workflows. The compound is typically characterized by NMR and HPLC for purity verification.
4-(2-Methylphenyl)benzonitrile structure
189828-30-6 structure
Product Name:4-(2-Methylphenyl)benzonitrile
CAS No:189828-30-6
MF:C14H11N
MW:193.243843317032
MDL:MFCD05981801
CID:135673
PubChem ID:1392868
Update Time:2025-10-30

4-(2-Methylphenyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile
    • [1,1'-Biphenyl]-4-carbonitrile, 2'-methyl-
    • 2'-METHYL[1,1'-BIPHENYL]-4-CARBONITRILE
    • 4-(2-methylphenyl)benzonitrile
    • 2-methyl-4'-carbonitrile
    • 2-methyl-4'-cyanobiphenyl
    • 2'-methylbiphenyl-4-carbonitrile
    • 4-cyano-2'-methyl-1,1'-biphenyl
    • 4-cyano-2'-methylbiphenyl
    • BIP019
    • [1,1'-Biphenyl]-4-carbonitrile,2'-methyl-
    • CBiol_000816
    • CS-0196078
    • NTJHRYFSZWZHPG-UHFFFAOYSA-N
    • DTXSID10362646
    • ICCB4_000112
    • SCHEMBL4877065
    • 2/'-Methyl-[1,1/'-Biphenyl]-4-Carbonitrile
    • BB 0222999
    • FT-0707518
    • 2-Methyl-[1,1-biphenyl]-4-carbonitrile
    • AKOS002683540
    • 4-(2-methylphenyl)benzenecarbonitrile
    • MFCD05981801
    • BS-21958
    • E89819
    • 189828-30-6
    • A813368
    • DB-050048
    • 4-(2-Methylphenyl)benzonitrile
    • MDL: MFCD05981801
    • Inchi: 1S/C14H11N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,1H3
    • InChI Key: NTJHRYFSZWZHPG-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(=CC=1)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 193.08900
  • Monoisotopic Mass: 193.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Density: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 54-56 ºC (hexane ethyl acetate )
  • Solubility: Insuluble (1.9E-3 g/L) (25 ºC),
  • PSA: 23.79000
  • LogP: 3.53368

4-(2-Methylphenyl)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 4-(2-Methylphenyl)benzonitrile

Chemical Profile of 4-(2-Methylphenyl)benzonitrile (CAS No. 189828-30-6)

4-(2-Methylphenyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 189828-30-6, is a significant organic compound with a molecular structure that combines aromaticity and functional diversity. This compound, featuring a benzonitrile moiety linked to an o-tolyl (2-methylphenyl) group, has garnered attention in the chemical and pharmaceutical research communities due to its versatile reactivity and potential applications in synthetic chemistry and drug development.

The molecular formula of 4-(2-Methylphenyl)benzonitrile is C13H11N, reflecting its composition of 13 carbon atoms, 11 hydrogen atoms, and one nitrogen atom. The presence of the nitrile group (-CN) makes it a valuable intermediate in various chemical transformations, including nucleophilic addition reactions, reduction to amides or amines, and cyclization processes. The aromatic ring system enhances its stability while providing multiple sites for further functionalization, making it a preferred building block in medicinal chemistry.

In recent years, 4-(2-Methylphenyl)benzonitrile has been explored as a precursor in the synthesis of biologically active molecules. Its structural motif is reminiscent of several pharmacophores found in therapeutic agents, particularly those targeting neurological and inflammatory disorders. The o-tolyl group contributes to lipophilicity, which is often desirable for drug permeability across biological membranes. Furthermore, the electron-withdrawing nature of the nitrile group can modulate the electronic properties of adjacent functional groups, influencing reactivity and binding affinity.

Recent studies have highlighted the utility of 4-(2-Methylphenyl)benzonitrile in the development of novel ligands for enzyme inhibition. For instance, derivatives of this compound have been investigated as potential inhibitors of cytochrome P450 enzymes, which play crucial roles in drug metabolism. The ability to modify both aromatic rings allows researchers to fine-tune steric and electronic properties, optimizing interactions with specific enzyme targets. Such modifications have led to the discovery of compounds with enhanced selectivity and potency.

The synthesis of 4-(2-Methylphenyl)benzonitrile typically involves classical organic reactions such as nucleophilic aromatic substitution or condensation reactions with appropriate reagents. Advances in catalytic methods have further streamlined its preparation, enabling scalable production for research purposes. Techniques like palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups efficiently, expanding the compound’s synthetic utility.

From a computational chemistry perspective, 4-(2-Methylphenyl)benzonitrile has been subjected to quantum mechanical calculations to elucidate its electronic structure and reactivity trends. These studies have provided insights into how substituents influence charge distribution across the molecule, which is critical for designing molecules with desired pharmacological properties. Molecular dynamics simulations have also been used to model its behavior in solution and within biological environments, aiding in predicting binding modes with target proteins.

The pharmaceutical industry has shown interest in 4-(2-Methylphenyl)benzonitrile as a scaffold for drug discovery programs targeting central nervous system (CNS) disorders. Its structural features align well with known active ingredients that modulate neurotransmitter systems. Researchers have synthesized analogs by introducing various heterocycles or polar functional groups at strategic positions to enhance bioavailability and reduce side effects. Preliminary pharmacokinetic studies suggest promising profiles for certain derivatives when tested in animal models.

In agrochemical research, 4-(2-Methylphenyl)benzonitrile derivatives have been explored as potential intermediates for developing novel pesticides or herbicides. The nitrile group can be hydrolyzed into carboxylic acids or further converted into other bioactive moieties that interact with biological targets in pests or weeds. Such transformations offer opportunities to create environmentally friendly alternatives by optimizing efficacy while minimizing ecological impact.

The safety profile of 4-(2-Methylphenyl)benzonitrile is another area of interest. While not classified as hazardous under standard conditions, proper handling protocols are recommended during laboratory use due to its reactivity and potential health effects associated with prolonged exposure. Toxicological assessments have been conducted to evaluate acute and chronic toxicity risks, providing data necessary for safe industrial applications.

Future directions in the study of 4-(2-Methylphenyl)benzonitrile may include exploring its role in materials science applications beyond pharmaceuticals. For example, its ability to form stable complexes with metal ions could make it useful in catalysis or as a component in advanced polymers with unique electronic properties. As synthetic methodologies continue to evolve, new derivatives will likely emerge with tailored functionalities for diverse industrial needs.

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